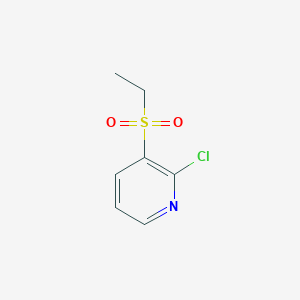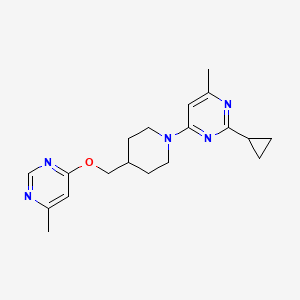
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential therapeutic properties. The purpose of
作用機序
Target of Action
The primary target of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
This compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function in DNA repair. This leads to accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways.
Biochemical Pathways
The inhibition of PARP by this compound affects the DNA repair pathways When PARP is inhibited, cells are unable to repair DNA damage through the base excision repair pathway, leading to the accumulation of single-strand breaks
Result of Action
The result of this compound’s action is the induction of cell death . By inhibiting PARP and disrupting DNA repair, the compound causes the accumulation of DNA damage in cells. This is particularly lethal to cancer cells, which often have defects in other DNA repair pathways and rely heavily on PARP-mediated repair.
実験室実験の利点と制限
The advantages of using N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide in lab experiments include its potential therapeutic properties, its ability to inhibit various enzymes and signaling pathways, and its potential use as a diagnostic tool. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic properties.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Exploration of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Investigation of the potential use of this compound as a diagnostic tool for various diseases.
5. Studies on the potential toxicity and safety of this compound at various doses.
Conclusion:
This compound is a chemical compound that has gained significant attention due to its potential therapeutic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成法
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide involves the reaction between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid and phthalic anhydride. The reaction is carried out in the presence of a catalyst and a suitable solvent. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
特性
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(9-5-6-20-8-9)15-7-12-10-3-1-2-4-11(10)14(19)17-16-12/h1-6,8H,7H2,(H,15,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRBZSHCCWMYHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2412044.png)

![N-(3,4-difluorophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2412047.png)

![5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole](/img/structure/B2412049.png)
![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)
![6-Prop-2-ynyl-6-azaspiro[3.4]octane](/img/structure/B2412052.png)

![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)
![Ethyl 3-oxo-4-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]butanoate](/img/structure/B2412060.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)

![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)